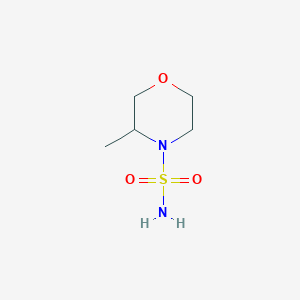

3-Methylmorpholine-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylmorpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWDREOBNJUOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylmorpholine 4 Sulfonamide and Its Core Structure

Classic Sulfonamide Bond Formation Approaches Relevant to the 3-Methylmorpholine (B1346471) Moiety

Traditional methods for forging the sulfonamide linkage remain highly relevant in the synthesis of 3-methylmorpholine-4-sulfonamide. These techniques are prized for their reliability and are broadly applicable.

Amidation Reactions with Sulfonyl Chlorides and Related Electrophiles

The reaction between a sulfonyl chloride and an amine is a cornerstone of sulfonamide synthesis. In the context of this compound, this involves the reaction of 3-methylmorpholine with a suitable sulfonyl chloride. The nitrogen atom of the morpholine (B109124) ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The choice of base and solvent can influence the reaction rate and yield.

Recent advancements have focused on one-pot syntheses, converting aromatic acids to sulfonyl chlorides which then react with amines like morpholine to form sulfonamides. This streamlined approach avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Table 1: Examples of Amidation Reactions for Sulfonamide Synthesis

| Amine | Sulfonyl Chloride | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Morpholine | p-Toluenesulfonyl chloride | Pyridine | - | 4-(p-Tolylsulfonyl)morpholine | |

| o-Nitroaniline | Benzenesulfonyl chloride | Pyridine | - | N-(o-Nitrophenyl)benzenesulfonamide | |

| Benzylamine | p-Toluenesulfonyl chloride | Triethylamine (B128534) | CH₂Cl₂ | N-Benzyl-4-methylbenzenesulfonamide | |

| Morpholine | - | DIPEA | - | Morpholine sulfonamide |

Utilization of Sulfonic Acids and Salts as Precursors

Directly using sulfonic acids or their salts offers an alternative to sulfonyl chlorides. This method can be advantageous as it avoids the handling of moisture-sensitive and often corrosive sulfonyl chlorides. Activation of the sulfonic acid is typically required to facilitate the reaction with 3-methylmorpholine. Reagents like cyanuric chloride can be used to activate sulfonic acids, which then readily react with amines in the presence of a base such as N-methylmorpholine to form the corresponding sulfonamide. Microwave-assisted synthesis has also been shown to be an effective method for the direct reaction of sulfonic acids or their sodium salts with amines, providing good yields and functional group tolerance.

Modern Catalytic Strategies for Sulfonamide Synthesis Applicable to this compound

Contemporary synthetic chemistry has introduced powerful catalytic methods that offer milder reaction conditions and broader substrate scopes for sulfonamide synthesis.

Metal-Catalyzed (e.g., Copper, Palladium, Rhodium, Iridium) Cross-Coupling and C-H Functionalization

Transition metal catalysis has revolutionized the formation of carbon-nitrogen and sulfur-nitrogen bonds. Copper-catalyzed cross-coupling reactions, for instance, can be employed to form the S-N bond of sulfonamides. These reactions often involve the coupling of a sulfonyl-containing precursor with an amine. Palladium-catalyzed reactions are also prominent, particularly in cross-coupling strategies. For example, a palladium-catalyzed three-component reaction involving aryl bromides, a sulfur dioxide source, and amines can produce a diverse range of sulfonamides.

Table 2: Metal-Catalyzed Sulfonamide Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Sulfur Source | Product Type | Reference |

|---|---|---|---|---|---|

| Copper | Triaryl bismuth | Nitro compounds | Na₂S₂O₅ | Aryl sulfonamides | |

| Palladium | Aryl bromides | Amines | K₂S₂O₅ | Aryl sulfonamides | |

| Fe₃O₄-Diamine-Pd | Benzenethiol | Morpholine | - | Morpholine sulfonamides | |

| Copper | Aryl radical precursors | Amines | DABSO | Aryl sulfonamides |

Photoredox Catalysis in Sulfonamide Formation

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions using visible light. This strategy can be applied to sulfonamide synthesis through various pathways. One approach involves the generation of sulfonyl radicals from suitable precursors, which can then be trapped by an amine. For instance, a synergistic photoredox and copper catalysis system can be used for the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. This method demonstrates good functional group compatibility and is applicable to a wide range of substrates. Metal-free photoredox catalysis has also been developed for the three-component assembly of primary aryl sulfonamides.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest. Stereoselective methods are employed to control the configuration of the stereocenter at the C3 position of the morpholine ring.

One approach involves the use of chiral starting materials. For example, polymer-supported synthesis starting from immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH can be used to produce chiral 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. Subsequent reduction can lead to the formation of the corresponding chiral morpholine-3-carboxylic acids with a specific configuration at the newly formed stereocenter.

Another strategy involves the diastereoselective ring opening of precursor molecules. For instance, the base-catalyzed reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates can yield morpholine hemiaminals with controlled diastereoselectivity. Further synthetic manipulations of these intermediates can provide access to conformationally rigid and stereochemically defined 3-substituted morpholines. The stereoselectivity in such reactions is often governed by steric and electronic factors, such as the avoidance of pseudo A(1,3) strain.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of this compound, several green approaches can be theoretically applied, focusing on minimizing solvent use and exploring alternative energy sources.

Solvent-Free or Aqueous Media Reactions

Traditional organic syntheses often rely on volatile and often toxic organic solvents. Shifting towards solvent-free conditions or utilizing water as a reaction medium represents a significant step towards greener chemical production.

While specific literature on the solvent-free or aqueous synthesis of this compound is not abundant, the general synthesis of sulfonamides and morpholine derivatives under these conditions provides a foundational framework. For instance, the synthesis of N-sulfonylformamidines has been reported via the direct condensation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and sulfonamide derivatives at room temperature in the absence of a solvent researchgate.net. This approach avoids the use of metal catalysts and hazardous solvents.

Similarly, the synthesis of N-formylmorpholine, a related morpholine derivative, has been evaluated using formic acid under optimized, high-temperature conditions, positioning it as a green solvent for other reactions ajgreenchem.com. These examples suggest the feasibility of developing a solvent-free or aqueous-based synthesis for this compound, likely involving the reaction of 3-methylmorpholine with a suitable sulfonylating agent under controlled, solvent-minimized conditions.

Table 1: Comparison of Conventional vs. Potential Green Solvents for Sulfonamide Synthesis

| Feature | Conventional Solvents (e.g., Dichloromethane, Toluene) | Green Solvents (e.g., Water, Supercritical CO2, Ionic Liquids) |

| Toxicity | Often toxic, carcinogenic, or environmentally harmful. | Generally lower toxicity and environmental impact. |

| Volatility | High, leading to air pollution and exposure risks. | Low to negligible volatility. |

| Recyclability | Can be difficult and energy-intensive. | Often easier to recycle and reuse. |

| Safety | Flammable and can form explosive peroxides. | Generally non-flammable and safer to handle. |

This table provides a generalized comparison and specific properties can vary.

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This technique can significantly reduce or eliminate the need for solvents, leading to cleaner and more efficient processes.

The mechanochemical synthesis of aromatic sulfonamides has been successfully demonstrated. A three-component palladium-catalyzed aminosulfonylation reaction of K2S2O5 and an amine with aryl bromides or aromatic carboxylic acids has been developed using mechanical energy nih.gov. This method is applicable to a range of primary and secondary aliphatic and aromatic amines nih.gov. Research has also shown that an operationally simple mechanochemical reaction between iminoiodinanes and various cyclic secondary amines, including morpholine, can afford N-sulfonyl amidines in moderate to excellent yields researchgate.net.

These findings strongly suggest that a mechanochemical approach could be a viable and green route for the synthesis of this compound. The reaction would likely involve the ball-milling of 3-methylmorpholine with a suitable sulfonyl chloride or a precursor that generates the sulfonylating agent in situ.

Table 2: Parameters in Mechanochemical Sulfonamide Synthesis

| Parameter | Description | Potential Impact on Reaction |

| Milling Frequency | The speed at which the milling jars oscillate. | Can affect reaction rate and product yield. |

| Ball-to-Material Ratio | The ratio of the mass of the grinding balls to the mass of the reactants. | Influences the energy transfer and efficiency of mixing. |

| Milling Time | The duration of the mechanochemical reaction. | Determines the extent of reaction completion. |

| Liquid-Assisted Grinding (LAG) | The addition of a small amount of liquid to facilitate the reaction. | Can improve reaction kinetics and product purity. |

This table outlines key parameters that would need to be optimized for the mechanochemical synthesis of this compound.

Total Synthesis Strategies Involving this compound as a Key Intermediate

While no specific total syntheses explicitly report the use of this compound as a key intermediate in the surveyed literature, the N-sulfonylmorpholine motif is a valuable structural element in the synthesis of complex molecules, particularly alkaloids and other biologically active compounds. The sulfonamide group can serve as a protecting group for the morpholine nitrogen, an activating group, or a directing group in various chemical transformations.

For example, in the synthesis of decahydroquinoline poison frog alkaloids, N-sulfonyl derivatives are often employed to control the stereochemistry and reactivity of nitrogen-containing rings mdpi.com. The synthesis of pyrrolo[2,3-c]quinoline alkaloids has also involved the construction of N-substituted frameworks where a sulfonamide could potentially play a role in modulating the electronic properties of the nitrogen atom beilstein-journals.org.

The presence of the methyl group at the 3-position of the morpholine ring in this compound introduces a chiral center, making it a potentially valuable building block for asymmetric synthesis. The synthesis of complex natural products like (−)-Calyciphylline N, a Daphniphyllum alkaloid, involves intricate stereochemical control where chiral building blocks are essential nih.gov. An enantiomerically pure form of this compound could, therefore, be a useful intermediate for introducing a specific stereocenter in the total synthesis of such complex targets.

Future research in the field of total synthesis may explore the utility of this compound as a chiral auxiliary or a key fragment in the construction of novel pharmaceuticals and natural products.

Chemical Reactivity and Mechanistic Investigations of 3 Methylmorpholine 4 Sulfonamide

Fundamental Reaction Pathways of the Sulfonamide Moiety

The reactivity of the sulfonamide group (R−S(=O)₂−NR₂) is central to the chemical behavior of 3-Methylmorpholine-4-sulfonamide. This functional group is generally considered unreactive, a property that contributes to its common use as a protecting group for amines. wikipedia.org The stability arises from the electronic structure of the sulfur-nitrogen bond and the influence of the two sulfonyl oxygens.

The nitrogen atom in a sulfonamide possesses a lone pair of electrons, but its nucleophilicity is significantly diminished compared to a typical amine. This reduction in basicity and nucleophilicity is due to the electron-withdrawing effect of the adjacent sulfonyl group. youtube.com The lone pair is delocalized through resonance onto the electronegative oxygen atoms, which stabilizes the electrons and makes them less available for donation. youtube.com

Despite this reduced nucleophilicity, the sulfonamide nitrogen can still participate in reactions. The N-H bond in a primary or secondary sulfonamide can be deprotonated by a strong base, and the resulting anion is a more potent nucleophile. wikipedia.org From an electrophilic standpoint, while the nitrogen itself is not typically an electrophilic center, the sulfur atom of the sulfonyl group is highly electrophilic. youtube.com Nucleophilic attack generally occurs at the sulfur, leading to substitution reactions where the nitrogen-containing group can act as a leaving group, although this is less common than reactions involving the N-H bond.

Theoretical studies on simple sulfonamides indicate that the interaction between the sulfur and nitrogen atoms is primarily electrostatic, with a significant charge separation where the sulfur atom is highly positive and the nitrogen atom is negative. researchgate.net This charge distribution leads to a strong attraction and a shorter S-N bond but does not imply significant π-bonding contribution involving sulfur 3p orbitals. researchgate.netchemrxiv.org

While direct reactions involving the cleavage of the S=O bonds are not common, the polarity of these bonds makes the sulfur atom highly electrophilic. youtube.com Reactions at the sulfonyl group typically involve nucleophilic attack on the sulfur center. For instance, the synthesis of sulfonamides often proceeds via the reaction of a sulfonyl chloride with an amine, where the chloride is displaced by the amine nucleophile. wikipedia.org This highlights the susceptibility of the sulfur atom to nucleophilic attack, a reactivity pattern that is fundamental to the chemistry of the sulfonamide moiety.

The table below summarizes calculated rotational energy barriers around the S-N bond for different sulfur oxidation states, illustrating the electronic influence of the oxygen atoms.

| Compound Type | Rotational Energy Barrier (kcal/mol) |

| Sulfenamides | Higher barrier |

| Sulfinamides | Intermediate barrier |

| Sulfonamides | Lowest barrier |

| Data derived from computational studies on model compounds, indicating that oxidation at the sulfur center impacts rotational barriers. chemrxiv.org |

Stereochemical Aspects of the 3-Methylmorpholine (B1346471) Ring in Reactivity

The 3-methylmorpholine ring introduces a significant stereochemical element to the molecule's reactivity. The morpholine (B109124) ring typically adopts a chair conformation. The methyl group at the 3-position can exist in either an axial or an equatorial position, leading to diastereomers. cdnsciencepub.com The relative stability of these conformers and their influence on the reaction pathways are critical considerations.

In substituted morpholines, an equatorial position is generally favored for substituents to minimize steric interactions. cdnsciencepub.com For this compound, the equatorial conformer of the methyl group would be expected to be more stable. The stereochemistry of this ring can influence the reactivity of the attached sulfonamide group in several ways:

Steric Hindrance: An axial 3-methyl group could sterically hinder the approach of reactants to the sulfonamide nitrogen or the sulfur atom. This could affect the rates of reactions such as deprotonation or nucleophilic attack.

Conformational Control: The conformational preference of the ring can dictate the spatial orientation of the sulfonamide group, potentially influencing its interaction with chiral reagents or catalysts. This is particularly relevant in stereoselective reactions. edu.krd

Prochirality: The carbon atom at position 3 is a prochiral center. libretexts.org Enzymes or chiral catalysts can potentially distinguish between the two faces of the molecule, leading to stereospecific transformations.

The table below shows the effect of methyl substitution on the chemical shifts of ring carbons in morpholine, which can be used to infer conformational preferences. cdnsciencepub.com

| Carbon Position | Morpholine (ppm) | 2-Methylmorpholine (ppm) | cis-2,6-Dimethylmorpholine (ppm) |

| C-2 | 67.8 | 72.7 | 72.89 |

| C-3 | 47.1 | 53.39 | 52.6 |

| C-5 | 47.1 | 46.5 | 52.6 |

| C-6 | 67.8 | 67.5 | 72.89 |

| These shifts indicate how methyl substitution influences the electronic environment of the ring carbons, reflecting steric and electronic effects. cdnsciencepub.com |

Exploration of Radical Intermediates in Transformations Involving the Compound

While ionic pathways are more common for sulfonamides, the potential for radical-mediated transformations should not be overlooked. The generation of radical intermediates from organosulfur compounds is a well-established field of study. nih.gov For this compound, radical intermediates could theoretically be generated at several positions:

Nitrogen-Centered Radicals: Oxidation of the sulfonamide nitrogen could potentially lead to the formation of a nitrogen-centered radical. The oxidation of primary sulfenamides to metastable thiamino radicals (R–N•–S–R′) is known, suggesting that under specific oxidative conditions, a similar species could be formed from the sulfonamide. wikipedia.org

Sulfur-Centered Radicals: Homolytic cleavage of the S-N or S-C bond (if an R group were attached to the sulfur) could generate sulfur-centered radicals. However, the S-N bond in sulfonamides is relatively strong.

Carbon-Centered Radicals: The morpholine ring itself can be a source of radical intermediates. Hydrogen atom abstraction from one of the C-H bonds of the ring by a potent radical initiator could lead to a carbon-centered radical. The position of this abstraction would be influenced by the stability of the resulting radical.

The use of sulfinate salts as precursors to various radical species for applications in drug discovery highlights the relevance of sulfur-containing functional groups in radical chemistry. nih.gov Although this compound is a sulfonamide and not a sulfinate, analogous activation methods, such as photoredox catalysis or reactions with strong oxidants, could be explored for generating radical intermediates.

Mechanistic Elucidation of Novel Reactions Employing this compound as a Reactant

The unique combination of a chiral morpholine scaffold and a sulfonamide group makes this compound an interesting candidate for the development of novel reactions. While specific novel reactions employing this exact compound are not widely reported, its structural features suggest several potential areas for exploration.

One potential application is in asymmetric synthesis, where the chiral 3-methylmorpholine backbone could serve as a chiral auxiliary or ligand. After a stereoselective reaction directed by the morpholine ring, the sulfonamide group could be cleaved or further functionalized.

A plausible mechanism for a novel transformation could involve the initial deprotonation of the sulfonamide nitrogen, followed by a reaction of the resulting anion. For example, in a novel synthesis of substituted pyridines, a sulfonamide-containing reactant was used in a multi-component reaction involving a Knoevenagel condensation and subsequent cyclization. nih.gov A similar strategy could be envisioned for this compound, where it could be incorporated into complex heterocyclic structures.

Mechanistic elucidation for such a novel reaction would involve a combination of experimental and computational techniques:

Kinetic Studies: To determine the reaction order and rate-determining step.

Intermediate Trapping: To isolate or detect transient intermediates.

Isotopic Labeling: To trace the path of atoms throughout the reaction.

Computational Modeling (DFT): To map the potential energy surface, identify transition states, and rationalize the observed stereoselectivity. chemrxiv.org

By leveraging the fundamental reactivity of the sulfonamide group and the stereochemical control offered by the 3-methylmorpholine ring, new synthetic methodologies can be developed.

Derivatization and Analog Design Strategies for the 3 Methylmorpholine 4 Sulfonamide Scaffold

Modification of the Sulfonamide Nitrogen: N-Alkylation and N-Acylation Approaches

The sulfonamide nitrogen atom is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. These modifications can significantly impact the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn influence its biological activity and pharmacokinetic profile.

N-Alkylation:

N-alkylation of the sulfonamide nitrogen introduces alkyl or arylalkyl groups, which can modulate the compound's steric and electronic properties. organic-chemistry.org Common methods for N-alkylation involve the reaction of the sulfonamide with alkyl halides or sulfonates in the presence of a base. acsgcipr.org The choice of alkylating agent and reaction conditions can be tailored to achieve specific structural modifications. For instance, the use of green alkylating reagents like alcohols has been explored to develop more environmentally friendly synthetic protocols. organic-chemistry.org

N-Acylation:

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This modification is of significant interest in drug design due to the diverse biological activities associated with N-acylsulfonamides. nih.govsemanticscholar.org N-acylation can be achieved using various acylating agents, including acid chlorides, anhydrides, and N-acylbenzotriazoles. semanticscholar.orgresearchgate.net The use of metal hydrogen sulfate (B86663) catalysts has been shown to be an efficient and solvent-free method for the N-acylation of sulfonamides. researchgate.net

Table 1: Examples of N-Alkylated and N-Acylated Derivatives of Sulfonamides

| Entry | Reagent | Product | Reaction Type |

| 1 | Alkyl Halide/Sulfonate | N-Alkylsulfonamide | N-Alkylation |

| 2 | Acid Chloride | N-Acylsulfonamide | N-Acylation |

| 3 | Acid Anhydride | N-Acylsulfonamide | N-Acylation |

| 4 | N-Acylbenzotriazole | N-Acylsulfonamide | N-Acylation |

Functionalization of the Morpholine (B109124) Ring System: Stereoselective Additions and Substitutions

The morpholine ring of the 3-methylmorpholine-4-sulfonamide scaffold provides another avenue for structural diversification. Functionalization of the morpholine ring can be achieved through various reactions, including stereoselective additions and substitutions, leading to the introduction of new substituents and chiral centers. acs.org

The presence of the methyl group at the 3-position of the morpholine ring introduces a chiral center, and stereoselective synthesis methods can be employed to control the configuration of this center and any newly introduced stereocenters. For example, polymer-supported synthesis has been utilized for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.gov The ability to introduce substituents at different positions on the morpholine ring allows for fine-tuning of the molecule's shape and interaction with biological targets.

Side Chain Elaborations and Appendage Derivatization

Further derivatization can be achieved by elaborating on existing side chains or appending new functional groups to the this compound core. For instance, if the initial scaffold contains a reactive functional group, such as a carboxylic acid or an amine, this can be used as a handle for further chemical modifications. These elaborations can introduce a wide array of functionalities, including but not limited to, amides, esters, and various heterocyclic rings, to explore new chemical space and improve biological activity.

Isosteric Replacements and Bioisosteric Analog Design Relevant to the Sulfonamide and Morpholine Moieties

Isosteric and bioisosteric replacements are powerful strategies in drug design to modulate the properties of a lead compound while retaining its essential binding interactions. This involves replacing a functional group with another group that has similar steric and electronic properties.

Sulfonamide Moiety:

The sulfonamide group itself can be considered a bioisostere of a carboxylic acid. tandfonline.com Other bioisosteric replacements for the sulfonamide group include the gem-dimethylsulfone, which has been used to address metabolic liabilities of sulfonamides. cambridgemedchemconsulting.comnih.gov Sulfoximines and sulfonimidamides are also emerging as promising bioisosteres for sulfonamides in drug design. acs.org

Morpholine Moiety:

The morpholine ring is a common motif in drug discovery, and various isosteric replacements have been explored to improve properties like metabolic stability and lipophilicity. enamine.net Examples of morpholine isosteres include cyclopropyl (B3062369) pyran (CPP) groups, which can mimic the conformation of N-aryl morpholines. drughunter.comcambridgemedchemconsulting.com Other saturated heterocycles and even non-cyclic structures can also be considered as potential replacements for the morpholine ring, depending on the specific requirements of the drug target. nih.govacs.org

Table 2: Examples of Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Reference |

| Sulfonamide | gem-Dimethylsulfone | cambridgemedchemconsulting.comnih.gov |

| Sulfonamide | Sulfoximine | acs.org |

| Sulfonamide | Sulfonimidamide | acs.org |

| Carboxylic Acid | Sulfonamide | tandfonline.com |

| N-Aryl Morpholine | Cyclopropyl Pyran (CPP) | drughunter.comcambridgemedchemconsulting.com |

Combinatorial Synthesis and Library Generation from the this compound Core

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. The this compound scaffold is well-suited for combinatorial synthesis due to its multiple points of diversification.

By systematically varying the substituents at the sulfonamide nitrogen, the morpholine ring, and any appended side chains, large and diverse libraries of analogs can be generated. nih.gov Solid-phase synthesis techniques can be employed to facilitate the purification and handling of the library members. core.ac.uk Flow chemistry has also emerged as a rapid and eco-friendly method for the synthesis of sulfonamide libraries. acs.orgacs.org The generation of such libraries allows for the efficient exploration of structure-activity relationships and the identification of new lead compounds with improved pharmacological profiles.

Spectroscopic and Advanced Analytical Characterization of 3 Methylmorpholine 4 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 3-Methylmorpholine-4-sulfonamide. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methyl group protons, the protons on the morpholine (B109124) ring, and the proton of the sulfonamide group. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonamide group and the ether linkage within the morpholine ring. The methyl group attached to the morpholine ring would appear as a doublet, coupled to the adjacent methine proton. The morpholine protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be characteristic of the methyl carbon, the various carbons of the morpholine ring, with those closer to the nitrogen and oxygen atoms appearing at lower field (higher ppm values). rsc.org For instance, carbons adjacent to the nitrogen of the sulfonamide would be significantly deshielded.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling correlations, helping to trace the connectivity within the morpholine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). mdpi.commdpi.comresearchgate.net More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations between protons and carbons, confirming the connection of the methyl group to the morpholine ring and the sulfonamide group to the morpholine nitrogen. mdpi.comresearchgate.net Dynamic NMR studies could also provide insights into conformational processes such as the ring inversion of the morpholine moiety. researchgate.net

Illustrative NMR Data for Sulfonamide Derivatives While specific data for this compound is not publicly available, the following table illustrates typical chemical shifts for related sulfonamide structures. rsc.orgscielo.br

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Ar-H | 7.24 - 8.38 | 121.2 - 150.3 |

| SO₂NH | 5.53 - 10.60 | N/A |

| OCH₃ | 3.77 | 56.7 |

| Ring CH₃ | 2.32 - 2.44 | 21.7 - 22.7 |

| Morpholine H | ~2.5 - 4.0 | ~45 - 70 |

| Morpholine CH₃ | ~1.0 - 1.3 (doublet) | ~17 - 20 |

Note: This table is a composite based on data for various sulfonamides and morpholine derivatives and serves as an illustrative guide. rsc.orgscielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the calculation of its elemental formula. rsc.org

The fragmentation of sulfonamides under mass spectrometric conditions, typically using electrospray ionization (ESI), follows characteristic pathways. nih.gov The molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight. Subsequent fragmentation (MS/MS) would involve the cleavage of the S-N bond and the C-S bond, which are relatively weak. nih.gov

A plausible fragmentation pathway for this compound would likely include:

Loss of the SO₂ group.

Cleavage of the morpholine ring.

Loss of the methyl group.

The study of these fragmentation patterns provides valuable information that corroborates the structure determined by NMR. Advanced techniques like multistage fragmentation (MS³) can offer even deeper structural characterization by further fragmenting specific ions, which is particularly useful for distinguishing between isomers. nih.gov

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| [M+H]⁺ | Intact protonated molecule |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| [C₅H₁₁N]⁺ | 3-Methylmorpholine (B1346471) fragment |

| [SO₂NH₂]⁺ | Sulfonamide moiety |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. vscht.czgelest.com

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands confirming its key structural features. The sulfonamide group is particularly IR active, displaying:

Asymmetric and Symmetric S=O stretching: Two strong bands, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. scielo.br

S-N stretching: A band usually found in the 900-800 cm⁻¹ region.

N-H stretching (for primary/secondary sulfonamides): A moderate absorption in the 3350-3250 cm⁻¹ range. scielo.brresearchgate.net

The morpholine ring would be identified by:

C-O-C stretching: A strong band, typically around 1100 cm⁻¹.

C-N stretching: A moderate band in the 1250-1020 cm⁻¹ region.

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Characteristic IR Absorption Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | **Characteristic Absorption Range (cm⁻¹) ** | Intensity |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350-1300 | Strong |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160-1120 | Strong |

| N-H | Stretch | 3350-3250 | Moderate |

| C-O-C | Stretch | ~1100 | Strong |

| S-N | Stretch | 900-800 | Moderate-Weak |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure, including the stereochemistry at the C3 position. mdpi.com

The analysis would reveal the conformation of the morpholine ring, which typically adopts a chair conformation. nih.gov It would also provide precise measurements of the geometry around the tetrahedral sulfur atom of the sulfonamide group. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the sulfonamide N-H group, which can influence the physical properties of the compound. nih.gov This technique is also invaluable for distinguishing between different polymorphic forms of a compound. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like sulfonamides. nih.govresearchgate.net A reversed-phase HPLC method, typically using a C18 column, is standard for separating sulfonamides. researchgate.net

The mobile phase usually consists of a mixture of an aqueous buffer (like acetate (B1210297) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol, often run in a gradient elution mode. nih.govresearchgate.net Detection is commonly achieved using a UV detector, as the sulfonamide moiety or any aromatic rings in derivatives would absorb UV light. researchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. The limit of detection (LOD) and limit of quantification (LOQ) for sulfonamides can be very low, often in the ng/mL range, making HPLC a highly sensitive technique. researchgate.netnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While many sulfonamides have low volatility, GC analysis can be performed after a derivatization step to make them more amenable to vaporization. ljmu.ac.uk For a compound like this compound, its volatility might be sufficient for direct GC analysis, or derivatization of the sulfonamide N-H group could be employed.

GC is particularly effective for separating isomers and assessing the purity of starting materials or more volatile derivatives. nih.govljmu.ac.uk The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing a stationary phase. Separation is based on the differential partitioning of compounds between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. sigmaaldrich.com

Thermal Analysis (TGA, DSC) for Material Characterization

Thermal analysis techniques are pivotal in determining the physical and chemical properties of materials as a function of temperature. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide critical information regarding its thermal stability, decomposition profile, and phase transitions. eltra.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A typical TGA experiment would reveal the temperatures at which this compound begins to decompose and the distinct stages of its degradation. For instance, the TGA curve of a related sulfonamide, Glimepiride, shows thermal stability up to approximately 198°C, followed by a multi-stage decomposition. nih.gov A similar analysis for this compound would be expected to show the loss of specific functional groups at characteristic temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. nih.gov This technique is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. nih.gov A DSC thermogram for this compound would exhibit an endothermic peak corresponding to its melting point. The sharpness of this peak would be indicative of the sample's purity. For example, the DTA curve (a similar thermal analysis technique) for the antidiabetic drug Pioglitazone shows a distinct endothermic peak at its melting point. nih.gov

The following table illustrates the type of data that would be generated from TGA and DSC analyses of this compound.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Technique | Expected Observation | Significance |

| Onset of Decomposition | TGA | Gradual or sharp weight loss at a specific temperature | Indicates the upper-temperature limit of thermal stability. |

| Decomposition Stages | TGA/DTG | One or more distinct weight loss steps | Corresponds to the sequential breakdown of the molecule. |

| Melting Point (Tm) | DSC | Sharp endothermic peak | A key physical property for identification and purity assessment. |

| Enthalpy of Fusion (ΔHf) | DSC | Area under the melting peak | Quantifies the energy required to melt the substance. |

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and quantification of chemical compounds in complex mixtures. usda.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of non-volatile and thermally labile compounds like many sulfonamides. usda.govnih.gov In this method, the sample is first separated by liquid chromatography, and the eluted components are then ionized and analyzed by two mass spectrometers in series (tandem mass spectrometry). This provides structural information and allows for highly specific detection. For the analysis of sulfonamides, LC-MS/MS is widely used to detect residues in various matrices like food and environmental samples. nih.govsciex.com A typical LC-MS/MS method for this compound would involve optimizing the chromatographic conditions to achieve good separation and tuning the mass spectrometer to detect the specific parent ion and its characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but it is generally more suitable for volatile and thermally stable compounds. usda.gov Direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation in the GC inlet. However, derivatization of the molecule to a more volatile and stable form could enable its analysis by GC-MS. For instance, sulfonamides can be derivatized to make them amenable to GC analysis. nih.gov The mass spectrum obtained from GC-MS provides a molecular "fingerprint" based on the fragmentation pattern of the molecule, which is invaluable for structural elucidation.

The tables below outline the kind of data that would be generated from LC-MS/MS and GC-MS analyses of this compound.

Table 2: Illustrative LC-MS/MS Parameters and Expected Data for this compound

| Parameter | Description |

| Chromatographic Column | A C18 reversed-phase column would likely be used for separation. |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode is common for sulfonamides. |

| Parent Ion [M+H]+ | The mass-to-charge ratio of the protonated molecule would be a primary identifier. |

| Fragment Ions | Specific daughter ions generated through collision-induced dissociation would be used for confirmation and quantification. |

| Retention Time | The time at which the compound elutes from the column, a characteristic identifier under specific conditions. |

Table 3: Potential GC-MS Data for a Derivatized this compound

| Parameter | Description |

| Derivatizing Agent | An agent to increase volatility and thermal stability (e.g., a silylating agent). |

| GC Column | A non-polar or medium-polarity capillary column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard. |

| Molecular Ion (M+) | The mass-to-charge ratio of the radical cation of the derivatized molecule. |

| Key Fragment Ions | A characteristic pattern of fragment ions that can be used to identify the structure. |

| Retention Index | A normalized retention time that aids in compound identification. |

Computational and Theoretical Investigations of 3 Methylmorpholine 4 Sulfonamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of sulfonamide derivatives. nih.govglobalresearchonline.net Methods like DFT at the B3LYP/6-31G(d,p) level are commonly used to optimize molecular geometry and calculate electronic properties. nih.govglobalresearchonline.net These calculations provide a foundational understanding of the molecule's stability and chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.commdpi.com

For sulfonamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the sulfonamide group and the morpholine (B109124) ring, while the LUMO is typically distributed over the molecule, indicating potential sites for nucleophilic attack. researchgate.net In similar heterocyclic sulfonamides, DFT calculations have been used to determine these energy values, which are crucial for assessing their electronic properties. mdpi.comaimspress.com

Table 1: Representative Frontier Molecular Orbital Data for Analogous Sulfonamide Compounds

| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,2,4-Triazine Sulfonamide Derivative 1 | -6.5470 | -3.1370 | 3.41 |

| 1,2,4-Triazine Sulfonamide Derivative 2 | -6.7481 | -3.4965 | 3.25 |

Note: Data is derived from studies on analogous or related sulfonamide structures and serves as a predictive reference for 3-Methylmorpholine-4-sulfonamide. Source: mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. globalresearchonline.net The MEP is calculated computationally, often using DFT methods, and is color-coded onto the molecule's electron density surface. globalresearchonline.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. dtic.mil For a molecule like this compound, the negative potential is expected to be concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atom of the morpholine ring. In contrast, the hydrogen atoms of the methyl and morpholine groups would exhibit positive potential. dtic.mil This analysis is crucial for understanding intermolecular interactions. dtic.mil

Molecular Modeling and Docking Studies of Interactions with Chemical Targets (excluding biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.comnih.gov While extensively used in drug discovery to study interactions with biological targets, docking can also be employed to understand how a molecule like this compound might interact with other chemical species or materials, for example, as a ligand for a metal catalyst or its interaction with a stationary phase in chromatography.

In studies of related sulfonamides, docking simulations have been used to predict binding affinities and orientations within the active sites of various enzymes. researchgate.net For instance, research on 1,3,4-thiadiazole (B1197879) derivatives has utilized molecular docking to understand their binding potential. nih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov For this compound, docking could elucidate its potential to coordinate with metal ions or interact with the surfaces of synthetic polymers or inorganic materials.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. This modeling helps to understand the kinetics and thermodynamics of a reaction, providing insights that can be difficult to obtain experimentally.

For molecules containing a morpholine ring, such as 3-fluorophenmetrazine (B1651833) (3-FPM), computational studies can differentiate between isomers and rationalize reaction outcomes. ljmu.ac.uk The synthesis of such compounds involves multi-step pathways, and theoretical modeling can help to optimize reaction conditions by predicting the most favorable routes. ljmu.ac.uk By mapping the potential energy surface of a proposed reaction involving this compound, researchers can identify the structures of intermediates and transition states, thereby gaining a deeper understanding of its reactivity and synthetic accessibility.

Conformation Analysis and Conformational Preferences of the Morpholine Ring and Sulfonamide Group

The three-dimensional structure of a molecule is critical to its properties and reactivity. Conformation analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For this compound, the key flexible parts are the morpholine ring and the orientation of the sulfonamide group.

The morpholine ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain. However, the presence of the nitrogen and oxygen heteroatoms and the substituents can influence the ring's geometry. Rotational spectroscopy studies on related molecules like benzenesulfonamides have shown that the orientation of the sulfonamide group is significantly influenced by substituents on the ring. mdpi.com In many cases, the amino group of the sulfonamide lies perpendicular to the plane of an attached benzene (B151609) ring. mdpi.com For this compound, computational analysis would be required to determine the preferred orientation of the sulfonamide group relative to the morpholine ring and the rotational barrier of the methyl group.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. aimspress.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

By calculating the vibrational frequencies, researchers can assign the observed peaks in an experimental IR spectrum to specific molecular motions, such as stretching, bending, and torsional modes. aimspress.com Similarly, computational prediction of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of complex spectra. For related heterocyclic compounds, theoretical calculations have shown good agreement with experimental data, validating the computational approach. ajchem-a.com Such predictions for this compound would provide a theoretical benchmark for its spectroscopic characterization.

Applications of 3 Methylmorpholine 4 Sulfonamide As a Synthetic Building Block and Reagent in Academic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

While there are no specific examples of 3-Methylmorpholine-4-sulfonamide being used as an intermediate, its structure suggests potential pathways for the synthesis of more complex molecules.

The sulfonamide functional group is a cornerstone of many therapeutic agents. chemsociety.org.ngresearchgate.netmdpi.com In theory, this compound could serve as a precursor to a variety of substituted sulfonamides. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. chemsociety.org.ngmdpi.comnih.gov Therefore, if this compound were available, it could potentially be synthesized by the reaction of 3-methylmorpholine (B1346471) with sulfuryl chloride, followed by reaction with an amine.

General synthesis strategies for sulfonamides often allow for the introduction of a wide range of substituents, leading to diverse molecular architectures with various biological activities. researchgate.netnih.gov

Table 1: Hypothetical Synthesis of Substituted Sulfonamides from a 3-Methylmorpholine-4-sulfonyl Chloride Intermediate

| Amine Reactant | Hypothetical Product | Potential Application Area |

| Aniline | N-phenyl-3-methylmorpholine-4-sulfonamide | Antibacterial agents |

| Benzylamine | N-benzyl-3-methylmorpholine-4-sulfonamide | Enzyme inhibitors |

| Piperidine | 1-((3-methylmorpholin-4-yl)sulfonyl)piperidine | CNS-active compounds |

This table is purely hypothetical and based on general sulfonamide synthesis principles.

The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability. nih.govsci-hub.sejchemrev.comnih.gov While there is no literature on the use of this compound as a building block, one could envision its use in the construction of more complex morpholine-containing heterocycles. The sulfonamide group could be used as a handle for further chemical transformations or as a directing group in cyclization reactions.

Utility as a Protecting Group in Multistep Organic Synthesis

Sulfonamides are well-established protecting groups for amines in multistep organic synthesis. researchgate.netorganic-chemistry.orgnih.govutdallas.edu They render the amine nitrogen less nucleophilic and basic, thus preventing unwanted side reactions. nih.gov The stability of sulfonamides to a wide range of reaction conditions makes them valuable in complex synthetic sequences. nih.gov

Theoretically, the 3-methylmorpholine-4-sulfonyl group could be used as a novel protecting group for amines. Its installation would likely follow standard procedures involving the corresponding sulfonyl chloride. The steric bulk of the 3-methyl group might confer different stability and cleavage properties compared to more common sulfonyl protecting groups like tosyl or nosyl. However, no studies have been published on the use of this compound for this purpose.

Catalytic and Ancillary Roles in Organic Transformations

There is no evidence in the scientific literature to suggest that this compound or its close derivatives have been investigated for catalytic or ancillary roles in organic transformations. While sulfonamide-based ligands have been used in catalysis, the specific 3-methylmorpholine derivative is not among them. nih.gov Similarly, while N-methylmorpholine is a common base in organic synthesis, the sulfonamide derivative is not reported to be used in this context. acs.org

Development of Novel Reagents Incorporating the this compound Motif

The development of novel reagents is a continuous effort in synthetic chemistry to enable new transformations and improve existing ones. While many novel sulfonamide-based reagents have been developed for various applications, none have been reported to incorporate the this compound motif. ucl.ac.ukucl.ac.uk The synthesis of such a reagent would first require the development of a reliable method to produce this compound itself, which is not currently described in the literature.

Future Directions in 3 Methylmorpholine 4 Sulfonamide Chemical Research

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The traditional synthesis of N-substituted sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a method that can be effective but may lack atom economy due to the formation of stoichiometric amounts of hydrochloride byproducts. researchgate.net Future research into the synthesis of 3-Methylmorpholine-4-sulfonamide should prioritize the development of more efficient and sustainable methods.

A promising avenue lies in the exploration of catalytic, atom-economical approaches. For instance, methods that utilize transition-metal catalysts to couple sulfonyl sources directly with the N-H bond of 3-methylmorpholine (B1346471) could bypass the need for pre-activated sulfonyl chlorides. princeton.edu Another forward-looking strategy involves the direct oxidative conversion of thiols or other sulfur-containing starting materials in the presence of 3-methylmorpholine, potentially mediated by environmentally benign oxidants. chemsociety.org.ng Research could also focus on one-pot syntheses that combine multiple reaction steps into a single, efficient operation, minimizing waste and purification steps. york.ac.uk The concept of "yield economy," which considers both the chemical yield and the reaction time, should be a guiding principle in developing these new methodologies. ekb.eg

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic C-S/N-S Bond Formation | High atom economy, reduced waste, milder reaction conditions. | Development of novel and robust catalyst systems (e.g., based on copper or palladium). |

| Direct Oxidative Amination | Use of readily available starting materials, potentially greener reaction pathways. | Screening of various oxidants and reaction conditions to optimize yield and selectivity. |

| One-Pot Cascade Reactions | Increased efficiency, reduced handling of intermediates, minimized waste. york.ac.uk | Design of novel cascade sequences that lead directly to the target molecule. |

| Flow Chemistry Synthesis | Enhanced safety, precise control over reaction parameters, potential for scalability. | Adaptation of existing batch methods to continuous flow systems. |

Exploration of Novel Reactivity Patterns and Mechanistic Pathways

The reactivity of the this compound molecule is largely uncharted territory. Future investigations should aim to systematically explore its chemical behavior under various reaction conditions to uncover novel reactivity patterns. The interplay between the morpholine (B109124) ring, the methyl substituent, and the sulfonamide group could lead to unique chemical transformations.

Mechanistic studies will be crucial to understanding any newly discovered reactions. This could involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. For example, understanding the reactivity of the sulfonamide N-H bond, the influence of the 3-methyl group on the stereochemistry of reactions, and the potential for the morpholine oxygen to participate in intramolecular processes are all areas ripe for investigation. The study of the reactivity of morpholine and its derivatives with various chemical entities can provide a foundational understanding for predicting the behavior of this compound. nih.gov

Integration into Advanced Materials Science Research

While specific product applications are beyond the scope of this discussion, the fundamental integration of this compound into materials science presents a compelling future direction. The unique structural and electronic properties of this molecule could be harnessed to create novel materials with interesting characteristics.

For instance, the sulfonamide group is known for its ability to participate in hydrogen bonding, which could be exploited in the design of self-assembling materials or supramolecular architectures. The morpholine moiety can influence the solubility and processing characteristics of polymers. Future research could explore the use of this compound as a monomer or a functional additive in polymerization reactions to create new polymers with tailored properties. researchgate.net Furthermore, its potential as a ligand for the formation of metal-organic frameworks (MOFs) could be investigated, aiming to create materials with unique porous structures and catalytic or adsorptive capabilities.

Design and Synthesis of Advanced Chemical Probes for Research

The development of chemical probes is essential for understanding complex biological systems. While therapeutic applications are excluded here, the design and synthesis of this compound derivatives as research tools is a significant area for future work. The morpholine scaffold is a common feature in many bioactive molecules, and the sulfonamide group can act as a versatile linker or a pharmacophore. nih.gov

By attaching fluorescent tags, photoaffinity labels, or other reporter groups to the this compound core, researchers could create a library of chemical probes. These probes could then be used in fundamental research to study protein-ligand interactions, map binding sites, or visualize cellular processes without a direct therapeutic goal. The synthesis of morpholine-functionalized fluorescent probes has demonstrated the potential of this approach. nih.gov

Expansion of Computational Studies to Predict Novel Chemical Behavior and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the chemical behavior and properties of molecules, thus guiding experimental research. researchgate.netnih.govplos.org For this compound, a comprehensive computational investigation could provide valuable insights into its structure, electronics, and reactivity.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and the rotational barriers of its flexible bonds.

Electronic Properties: Calculating the molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distributions to predict sites of reactivity. nih.gov

Reaction Modeling: Simulating potential reaction pathways to understand mechanisms and predict the feasibility of new transformations. york.ac.uk

Interaction Studies: Modeling the non-covalent interactions of this compound with other molecules, which could inform its use in materials science or as a chemical probe.

Table 2: Potential Computational Research Areas for this compound

| Research Area | Computational Method | Predicted Outcome |

| Molecular Geometry and Conformation | DFT, Molecular Mechanics | Stable conformers, bond lengths, and angles. |

| Electronic Structure and Reactivity | DFT, TD-DFT | HOMO-LUMO gap, electrostatic potential, frontier molecular orbitals. |

| Spectroscopic Properties | DFT | Prediction of IR, NMR, and UV-Vis spectra to aid in characterization. |

| Reaction Mechanisms | Transition State Theory, IRC calculations | Activation energies, reaction profiles, and identification of intermediates. |

| Intermolecular Interactions | Molecular Docking, MD Simulations | Binding affinities and modes of interaction with other molecules. acs.orgacs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methylmorpholine-4-sulfonamide, and how can purity be ensured?

- Methodology : A biphasic solvent system (e.g., water and dichloromethane) improves reaction efficiency by facilitating phase separation and reducing reaction time. This method, adapted from sulfonamide synthesis protocols, minimizes by-products and simplifies purification . For condensation reactions, using urea under alkaline conditions with 4-methylbenzenesulfonamide precursors can yield high-purity products, as validated by spectroscopic (NMR, IR) and crystallographic characterization .

- Key Considerations : Monitor reaction progress via TLC/HPLC. Use recrystallization or column chromatography for purification.

Q. What spectroscopic and crystallographic techniques are critical for characterizing sulfonamide derivatives?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms molecular structure and substituent positions. IR identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction resolves conformational preferences and packing polymorphs, critical for understanding structure-property relationships .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer-related receptors). Focus on hydrogen bonding between the sulfonamide group and active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers address contradictions in biological activity data across sulfonamide analogs?

- Methodology :

- Structural Analysis : Compare crystal structures to identify conformational differences impacting binding (e.g., sulfonamide torsion angles) .

- Computational Screening : Perform QSAR modeling to correlate electronic (HOMO/LUMO) or steric (logP) properties with activity trends .

Q. What sustainable strategies can overcome challenges in sulfonamide synthesis (e.g., catalyst contamination, acidic by-products)?

- Methodology :

- Green Chemistry : Replace transition-metal catalysts with organocatalysts (e.g., thiourea derivatives) to avoid contamination. Use solvent-free conditions or ionic liquids to reduce waste .

- Workflow Optimization : Employ flow chemistry for continuous acid scavenging (e.g., using polymer-supported bases) .

- Validation : Monitor reaction efficiency via yield comparisons and E-factor calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.